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Compound of Interest

Compound Name: 2-Methoxyphenethylamine

Cat. No.: B1581544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
o-Methoxyphenethylamine (2-methoxyphenethylamine or 2-MPEA) is a phenethylamine

derivative that has been a subject of scientific inquiry since at least the 1940s. Early research

into this compound laid the groundwork for understanding the structure-activity relationships of

substituted phenethylamines, a class of compounds with significant pharmacological diversity.

This technical guide provides an in-depth overview of the foundational research on o-

methoxyphenethylamine, focusing on its synthesis, and initial pharmacological

characterization.
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Property Value Reference

IUPAC Name
2-(2-

methoxyphenyl)ethanamine
[1]

Molecular Formula C₉H₁₃NO [1]

Molar Mass 151.21 g/mol [1]

Appearance Light brown liquid [2]

Boiling Point 236-237 °C [2]

CAS Number 2045-79-6 [1]

Early Pharmacological Data
Parameter Value Species/Assay Reference

Serotonin Receptor

Affinity (A₂)
3,020 nM

Rat stomach fundus

strip

5-HT₂A Receptor

Affinity (Ki)
>10,000 nM

Radioligand binding

assay

5-HT₂C Receptor

Affinity (Ki)
>10,000 nM

Radioligand binding

assay

TAAR1 Agonism

(EC₅₀)
144 nM

Human TAAR1

functional assay

TAAR1 Efficacy

(Emax)
95%

Human TAAR1

functional assay

Experimental Protocols
Synthesis of o-Methoxyphenethylamine
Early synthetic routes to o-methoxyphenethylamine primarily involved two main strategies: the

reduction of a corresponding nitrile or the reductive amination of a ketone.

1. Reduction of 2-Methoxyphenylacetonitrile
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This method involves the reduction of 2-methoxyphenylacetonitrile, a common precursor for

phenethylamines. While specific early protocols for the ortho-isomer are not readily available in

full detail, the general procedure using lithium aluminum hydride (LiAlH₄) was a standard and

powerful reducing agent for nitriles during that period.

Reaction: 2-methoxyphenylacetonitrile + LiAlH₄ → o-methoxyphenethylamine

General Protocol:

A solution of 2-methoxyphenylacetonitrile in a dry ethereal solvent (e.g., diethyl ether or

tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen

or argon).

A suspension of lithium aluminum hydride in the same dry solvent is cautiously added to

the nitrile solution. The reaction is typically exothermic and may require cooling to maintain

a controlled temperature.

The reaction mixture is stirred for a period of time, often with heating (reflux), to ensure

complete reduction.

After the reaction is complete, the excess lithium aluminum hydride is quenched by the

careful, sequential addition of water and a sodium hydroxide solution.

The resulting aluminum salts are filtered off, and the organic layer containing the product

is separated.

The crude o-methoxyphenethylamine is then purified by distillation under reduced

pressure.

2. Reductive Amination of 2-Methoxyacetophenone

Reductive amination provides an alternative route, starting from a ketone. The Leuckart

reaction is a classic method for this transformation.

Reaction: 2-methoxyacetophenone + Formamide/Ammonium Formate → N-formyl-o-

methoxyphenethylamine → o-methoxyphenethylamine
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General Protocol (Leuckart Reaction):

2-Methoxyacetophenone is heated with an excess of a formylating agent, such as

formamide, ammonium formate, or a mixture of formamide and formic acid.

The reaction is typically carried out at a high temperature (160-185 °C) for several hours.

This step forms the N-formyl intermediate.

The reaction mixture is then cooled and treated with a strong acid (e.g., hydrochloric acid)

to hydrolyze the N-formyl group.

The acidic solution is then made basic to liberate the free amine.

The o-methoxyphenethylamine is extracted with an organic solvent and purified by

distillation.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in early research

on o-methoxyphenethylamine.
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Synthesis of o-Methoxyphenethylamine
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Early Synthesis via Nitrile Reduction
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Early Pharmacological Investigation Workflow
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TAAR1 Signaling Pathway
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TAAR1 Signaling Cascade

Conclusion
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The early research on o-methoxyphenethylamine established fundamental methods for its

synthesis and provided the initial characterization of its pharmacological profile. These

foundational studies demonstrated its interaction with monoamine systems, particularly

highlighting its potent activity at the trace amine-associated receptor 1, while showing low

affinity for classical serotonin receptors. This early work was crucial in shaping the

understanding of how subtle structural modifications to the phenethylamine backbone can

significantly alter pharmacological activity, a principle that continues to guide modern drug

discovery and development. Further investigation into the in vivo effects and metabolic fate of

o-methoxyphenethylamine will build upon this essential early research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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